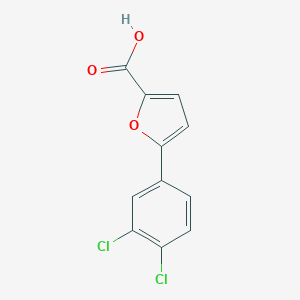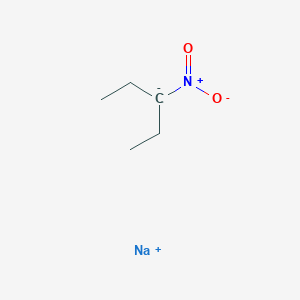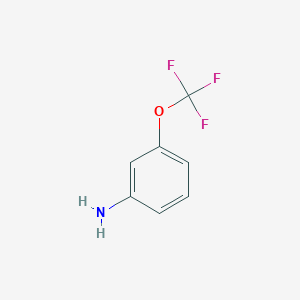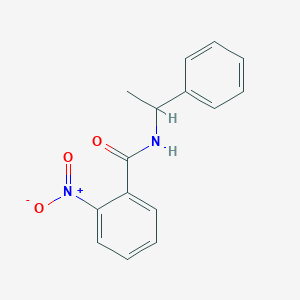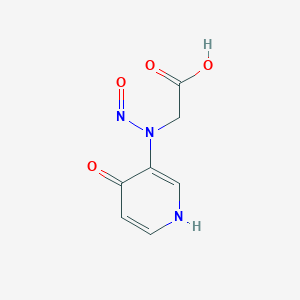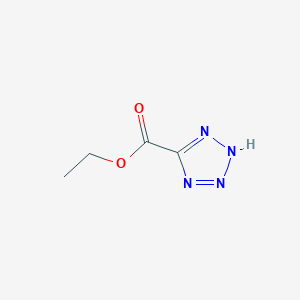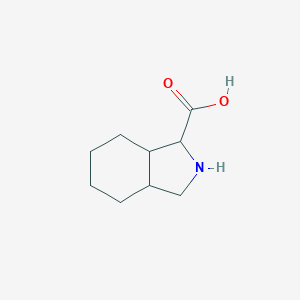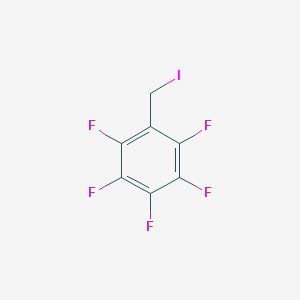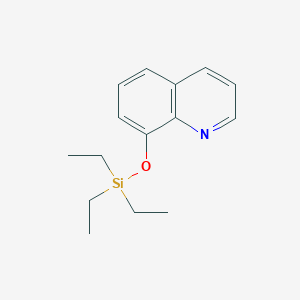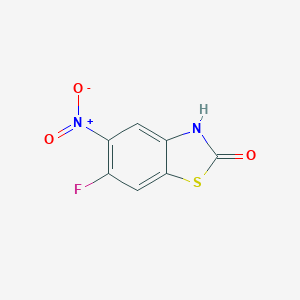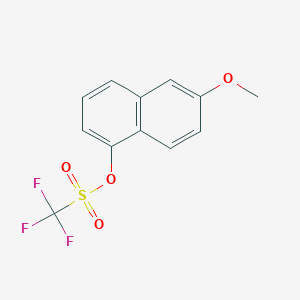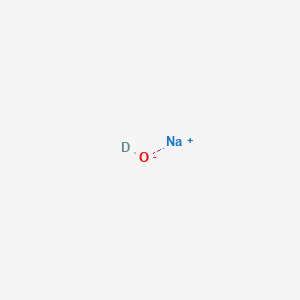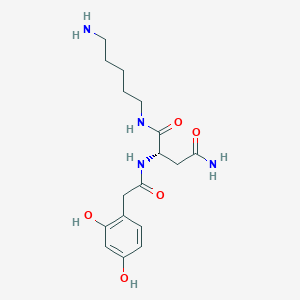
2,4-Dihydroxyphenylacetylasparaginyl cadaverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxyphenylacetylasparaginyl cadaverine (DHAPC) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid asparagine and the polyamine cadaverine. DHAPC has been found to have various biochemical and physiological effects, making it a subject of research in the scientific community.
Mécanisme D'action
2,4-Dihydroxyphenylacetylasparaginyl cadaverine exerts its effects through various mechanisms. It has been found to scavenge free radicals and inhibit oxidative stress, which can lead to cellular damage. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to protect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain and study. However, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be difficult to isolate and purify, which can limit its use in certain experiments.
Orientations Futures
There are many possible future directions for research on 2,4-Dihydroxyphenylacetylasparaginyl cadaverine. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Méthodes De Synthèse
2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be synthesized through the reaction of asparagine and cadaverine in the presence of a catalyst. The reaction results in the formation of a peptide bond between the two molecules, forming 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Applications De Recherche Scientifique
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have potential as a biomarker for certain diseases.
Propriétés
Numéro CAS |
112111-38-3 |
|---|---|
Nom du produit |
2,4-Dihydroxyphenylacetylasparaginyl cadaverine |
Formule moléculaire |
C17H26N4O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |
Clé InChI |
XAMAJKAMABMMPO-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
SMILES canonique |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Synonymes |
2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



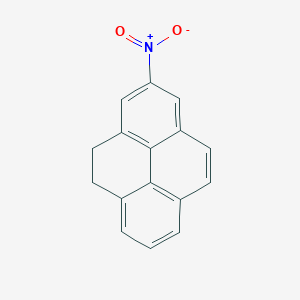
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
